tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C11H21N3O2Cl. This compound is often utilized as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Preparation Methods
The synthesis of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves a two-step process. The first step is the condensation of piperazine with 1-bromo-3-tert-butylpropane in the presence of a base such as sodium hydroxide. This reaction produces 1-bromo-3-tert-butylpiperazine, which is then reacted with hydrochloric acid to produce the final product.
Chemical Reactions Analysis
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Biology: This compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Medicine: It has been used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Industry: It is used as a ligand in coordination chemistry and as an inhibitor of enzymes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its role as a catalyst for certain reactions. It acts as a ligand in coordination chemistry and an inhibitor of enzymes. The compound binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.
Comparison with Similar Compounds
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure and properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C13H26ClN3O2 |
---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H |
InChI Key |
CPZJCUJZNASBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.